4-Methoxybenzoyl cyanide
Overview
Description
4-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoyl cyanide, where a methoxy group is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Mechanism of Action
Mode of Action
It is known that cyanide compounds can inhibit certain enzymes, particularly those involved in cellular respiration . .
Biochemical Pathways
Cyanide compounds, including 4-Methoxybenzoyl cyanide, can affect various biochemical pathways. For instance, cyanide is known to inhibit the cytochrome c oxidase enzyme, disrupting the electron transport chain and halting cellular respiration . This can lead to a decrease in ATP production and an increase in reactive oxygen species . .
Result of Action
Cyanide compounds can cause cellular hypoxia by inhibiting cellular respiration, which can lead to cell death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cyanide compounds can be influenced by environmental pH and temperature . .
Biochemical Analysis
Biochemical Properties
It is known that cyanide, a component of 4-Methoxybenzoyl cyanide, can stimulate mitochondrial Complex IV and enhance cellular bioenergetics
Cellular Effects
Cyanide, a component of this compound, has been shown to have a biphasic effect on Cytochrome C oxidase (CCOx), a key enzyme in cellular respiration . At low concentrations, cyanide stimulates CCOx activity, while at higher concentrations, it inhibits the enzyme .
Molecular Mechanism
It is known that cyanide can bind to the heme a3 prosthetic group in Complex IV (Cytochrome C oxidase [CCOx]), inhibiting mitochondrial electron transport
Temporal Effects in Laboratory Settings
It is known that the compound has a shelf life of 60 months
Metabolic Pathways
Cyanide, a component of this compound, is known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzoyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction reactions can convert it to 4-methoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Methoxybenzyl cyanide: Similar structure but with a different functional group.
4-Methoxybenzoic acid: An oxidized form of 4-methoxybenzoyl cyanide.
4-Methoxybenzyl alcohol: A reduced form of this compound
Uniqueness: this compound is unique due to its versatile reactivity and its role as an intermediate in the synthesis of various complex molecules. Its methoxy group provides distinct electronic properties that influence its chemical behavior, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
4-methoxybenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMIZSCETMDNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348953 | |
Record name | 4-methoxybenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-83-1 | |
Record name | 4-methoxybenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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